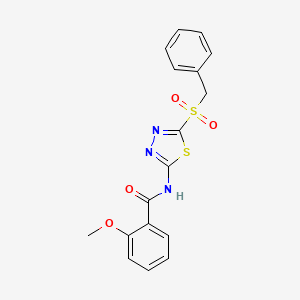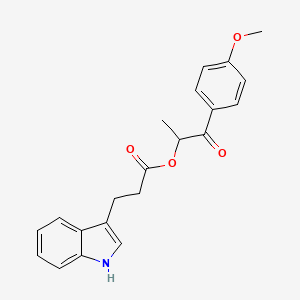![molecular formula C15H13N3OS B12207443 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole CAS No. 62164-40-3](/img/structure/B12207443.png)
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxybenzylidene group attached to a hydrazinyl-benzothiazole core
Preparation Methods
The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-hydrazinobenzothiazole with 2-methoxybenzaldehyde. The reaction is usually carried out in a refluxing methanol solution, leading to the formation of the desired product in moderate to good yields . The reaction conditions may vary depending on the specific requirements, but the general approach involves the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Chemical Reactions Analysis
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring can be replaced with other substituents. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones, leading to the formation of more complex structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, inhibiting their activity and disrupting key biological processes. For example, it has been found to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to cell death in certain microorganisms . Additionally, the compound’s ability to interact with specific receptors makes it a potential candidate for targeted therapies in cancer treatment.
Comparison with Similar Compounds
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(2-methoxybenzylidene)hydrazine-1-carbothioamide: This compound is also a Schiff base and has been studied for its corrosion inhibition properties.
2-arylidene-benzylidene hydrazinyl benzothiazole derivatives: These compounds have been investigated for their anti-mycobacterial activity and have shown promising results.
Benzamide derivatives: These compounds have been studied for their antioxidant and antibacterial activities.
Properties
CAS No. |
62164-40-3 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-8-4-2-6-11(13)10-16-18-15-17-12-7-3-5-9-14(12)20-15/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
UIMGGMPJDONFBG-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B12207364.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207369.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B12207373.png)



![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B12207392.png)
![N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12207395.png)
![2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12207400.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12207408.png)
![4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12207411.png)
![Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine](/img/structure/B12207413.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207422.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate](/img/structure/B12207429.png)
